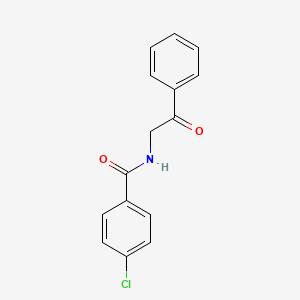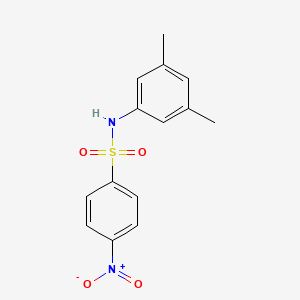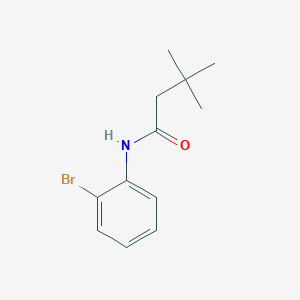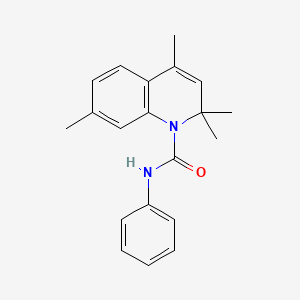
N-(3,4-dichlorobenzyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorobenzyl)propanamide, also known as DCBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized by the reaction of 3,4-dichlorobenzyl chloride with propanamide in the presence of a base. DCBP has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of N-(3,4-dichlorobenzyl)propanamide is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms. N-(3,4-dichlorobenzyl)propanamide has been shown to inhibit the growth of bacteria by disrupting the synthesis of cell wall components and by interfering with bacterial metabolism.
Biochemical and physiological effects:
N-(3,4-dichlorobenzyl)propanamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in lipid metabolism, which may contribute to its antimicrobial activity. N-(3,4-dichlorobenzyl)propanamide has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dichlorobenzyl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a long shelf life. However, N-(3,4-dichlorobenzyl)propanamide has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on N-(3,4-dichlorobenzyl)propanamide. One area of interest is the development of new synthetic methods for N-(3,4-dichlorobenzyl)propanamide that are more efficient and environmentally friendly. Another area of interest is the exploration of N-(3,4-dichlorobenzyl)propanamide's potential use in the treatment of inflammatory diseases and other medical conditions. Finally, there is potential for further research into the mechanism of action of N-(3,4-dichlorobenzyl)propanamide and its potential use as a herbicide and insecticide.
Métodos De Síntesis
The synthesis of N-(3,4-dichlorobenzyl)propanamide involves the reaction of 3,4-dichlorobenzyl chloride with propanamide in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization to obtain pure N-(3,4-dichlorobenzyl)propanamide.
Aplicaciones Científicas De Investigación
N-(3,4-dichlorobenzyl)propanamide has been extensively studied for its potential applications in various fields of science. It has been shown to have antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. N-(3,4-dichlorobenzyl)propanamide has also been studied for its potential use as a herbicide and insecticide due to its ability to inhibit the growth of plants and insects.
Propiedades
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-2-10(14)13-6-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAQLYQNZGJGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorobenzyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5766445.png)

![1-{2-[(2-nitrophenyl)thio]benzoyl}piperidine](/img/structure/B5766463.png)
![5-{[(3-chlorophenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5766470.png)
![2-[4-(4-chlorophenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B5766472.png)



![isopropyl 4-[(benzylsulfonyl)amino]benzoate](/img/structure/B5766511.png)

